Dihydro-beta-ionone

Overview

Description

Dihydro-beta-ionone is a characteristic aroma compound found in various plants, including Osmanthus fragrans. It is widely used in the flavor and fragrance industry due to its mellow, sweet, and fresh cedar scent. This compound is also known for its applications in cosmetics, perfumes, foodstuff, and beverages .

Synthetic Routes and Reaction Conditions:

One-pot synthesis: this compound can be synthesized from carotenoids using carotenoid cleavage dioxygenase and enoate reductase. The optimal activity for the enzyme PhCCD1 from Petunia hybrid was observed at pH 6.8 and 45°C.

Chemical synthesis: this compound can also be synthesized from beta-ionol through selective hydrogenation.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation methods, often employing catalysts like palladium on carbon.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated or other substituted derivatives.

Mechanism of Action

Target of Action

Dihydro-beta-ionone primarily targets two enzymes: Carotenoid Cleavage Dioxygenase (CCD) and Enoate Reductase . These enzymes play a crucial role in the synthesis of this compound from carotenoids .

Mode of Action

The first step in the synthesis of this compound involves the enzyme PhCCD1 , a type of CCD from the Petunia hybrid . This enzyme exhibits high activity for carotenoids, making it suitable for the initial step of this compound synthesis . The second step involves the Enoate Reductase AaDBR1 from Artemisia annua . These two enzymes work together in a coupled reaction system to produce this compound .

Biochemical Pathways

It is known that the process involves the cleavage of carotenoids by ccd and the subsequent reduction by enoate reductase . The optimal activity of PhCCD1, the CCD used in this process, is observed at pH 6.8 and 45 °C .

Result of Action

This compound is a characteristic aroma compound of Osmanthus fragrans and is widely applied in the flavor and fragrance industry . It is known for its original woody and slightly ambery character . It brings a rich, sophisticated volume to perfumes in combination with floral elements .

Action Environment

The production of this compound is influenced by environmental factors. For instance, the enzymes involved in its synthesis have specific optimal conditions for activity. The optimal activity of PhCCD1, a key enzyme in the synthesis of this compound, is observed at pH 6.8 and 45 °C . Furthermore, the enzyme is stable over the pH range of 6.0–8.0 and has good thermal stability below 40 °C .

Biochemical Analysis

Biochemical Properties

Dihydro-beta-ionone interacts with several enzymes in its biochemical reactions. One such enzyme is carotenoid cleavage dioxygenase (CCD), which plays a crucial role in the first step of this compound synthesis due to its high enzyme activity for carotenoid . Another enzyme involved is enoate reductase . These enzymes interact with this compound, facilitating its production in a one-pot synthesis system .

Molecular Mechanism

The molecular mechanism of this compound involves the interaction with enzymes like CCD and enoate reductase . The CCD enzyme, specifically PhCCD1 from the Petunia hybrid, is identified as the suitable enzyme for the first step of this compound synthesis . The enoate reductase then works in tandem with CCD to produce this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a one-pot biosystem, approximately 13.34 mg/L this compound was obtained with a corresponding molar conversion of 85.8% .

Transport and Distribution

Given that it’s produced using genetically engineered bacteria, it’s likely that the compound can be transported and distributed within cellular systems .

Subcellular Localization

Since it’s produced using genetically engineered bacteria, it’s likely that the compound is localized within the cellular systems where these bacteria reside .

Scientific Research Applications

Dihydro-beta-ionone has diverse applications in scientific research:

Chemistry: Used as an intermediate for the synthesis of other complex molecules.

Biology: Studied for its role in plant metabolism and its effects on plant-insect interactions.

Medicine: Investigated for its potential anticancer properties and other health benefits.

Industry: Widely used in the flavor and fragrance industry, as well as in the production of cosmetics and perfumes

Comparison with Similar Compounds

Beta-ionone: A closely related compound with a similar structure but differing in the degree of saturation.

Alpha-ionone: Another related compound with a different isomeric form.

Gamma-ionone: A compound with a similar structure but different functional groups.

Uniqueness of Dihydro-beta-ionone:

Aroma Profile: this compound has a unique sweet and fresh cedar scent, making it highly valued in the fragrance industry.

Stability: The compound exhibits good thermal stability and a stable aroma profile under various conditions.

Properties

IUPAC Name |

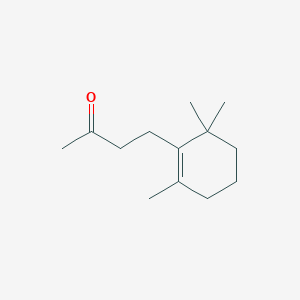

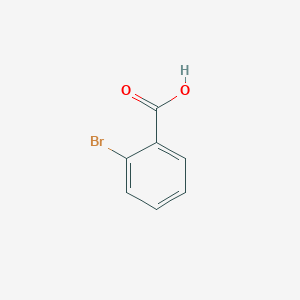

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJDNZGPQDGNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047200 | |

| Record name | Dihydro-beta-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

261.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

48 mg/L @ 20 °C (exp) | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.920-0.930 | |

| Record name | Dihydro-beta-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17283-81-7 | |

| Record name | Dihydro-β-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17283-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-beta-ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-.BETA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/710YK6CESE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of dihydro-beta-ionone and where is it found naturally?

A1: this compound is a naturally occurring volatile organic compound belonging to the C13 norisoprenoids class. It is often found as a glycosidically bound constituent in various fruits and plants. For example, it has been identified in quince (Cydonia oblonga, Mill.) fruit [], yellow-fleshed nectarines (Prunus persica L. Cv. Springbright) [], and red currant (Ribes rubrum L.) leaves [].

Q2: How is this compound formed in nature?

A2: this compound can be formed through biomimetic processes. For instance, heat treatment of a 4-oxygenated ionone derivative found in quince fruit led to the formation of this compound and other volatile C13 norisoprenoids []. Additionally, it can be derived from the degradation of 3,4-dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside, particularly under acidic conditions, as observed in apple leaves [].

Q3: What is the role of this compound in saffron aroma and how does it change over time?

A3: this compound contributes to the complex aroma profile of saffron []. While safranal is the dominant aroma compound in saffron, this compound is present alongside other volatile compounds like nonanal and 2,6-di-t-butylphenol. Interestingly, the concentration of this compound, along with other alcohols, aldehydes, and terpenoid oxidation products, changes during saffron storage. This contributes to the evolving aroma of saffron over time [].

Q4: Can this compound be synthesized?

A4: Yes, this compound can be produced through the catalytic hydrogenation of beta-ionone []. Various stationary supported palladium catalysts, such as Pd/ZnO, Pd/ShAS, and Pd/ShPAK, have been investigated for this purpose. Modifying the palladium catalyst with cobalt has been shown to increase the selectivity towards this compound formation [].

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Various analytical techniques have been employed to identify and quantify this compound in different matrices. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in saffron samples [], quince fruit juice [], and axenic cultures of cyanobacteria [].

- High-Performance Liquid Chromatography (HPLC): Employed for the separation and purification of this compound and its derivatives from various sources, such as apple leaves [] and quince fruit [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural characterization and confirmation of this compound and its isomers, as seen in the analysis of quince fruit extracts [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)

![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B48035.png)